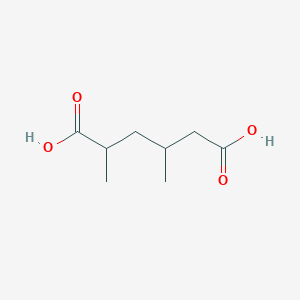
2,4-Dimethyladipic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyladipic acid is a branched-chain fatty acid.
2, 4-Dimethyladipic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethyladipic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethyladipic acid has been primarily detected in urine. Within the cell, 2, 4-dimethyladipic acid is primarily located in the cytoplasm and adiposome.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for identifying 2,4-dimethyladipic acid in biological samples?
this compound is primarily identified using gas chromatography-mass spectrometry (GC-MS) . In human urine studies, this method achieved detection limits sufficient to quantify excretion levels ranging from 4.9–14 µmol/24 h in healthy adults . Key steps include:
- Sample preparation : Acidification, liquid-liquid extraction, and derivatization (e.g., trimethylsilylation).
- Chromatographic separation : Use of polar capillary columns (e.g., DB-5MS) to resolve isomers.
- Validation : Calibration with synthetic standards and internal controls to mitigate matrix effects.
Comparison with LC-MS: While GC-MS remains standard, LC-MS/MS offers advantages for thermally labile derivatives but requires optimization for carboxylate ionization efficiency.
Q. What are the baseline excretion levels of this compound in humans, and how do they vary?
In 7 healthy adults, urinary excretion ranged from 4.9–14 µmol/24 h , with inter-individual variability attributed to diet, metabolic rate, and renal function .
| Parameter | Value |
|---|---|
| Mean excretion | 9.5 µmol/24 h |
| Intra-day variability | ±12% (n=3 replicates) |
| Inter-subject CV | 28% |
| Note: Prolonged fasting or ketogenic diets may elevate levels due to β-oxidation intermediates. |
Q. What synthetic routes are available for this compound?
The compound is synthesized via ozonolysis of β-ionone derivatives , yielding α,α-dimethyladipic acid (major) and α,α-dimethylglutaric acid (minor) .
- Key reaction :
β-Ionone → Ozonolysis → Geronic acid → Oxidation → this compound. - Purification : Crystallization from ethanol/water mixtures (yield: 65–72%) .
- Validation : NMR (¹³C and ¹H) and FT-IR for structural confirmation.
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s metabolic origins?
Discrepancies in reported excretion levels (e.g., diet vs. endogenous synthesis) require:
- Stable isotope tracing : Administer ¹³C-labeled precursors (e.g., leucine) to track catabolic pathways .
- Contamination controls : Rigorous pre-analytical protocols (e.g., acid-washed glassware, blank runs) to exclude environmental artifacts, as highlighted in biomonitoring critiques of short-lived analytes .
- Population studies : Stratify data by age, sex, and comorbidities to identify confounding factors.
Q. What methodological challenges arise in quantifying this compound in complex matrices?
- Analyte stability : Degradation during storage (e.g., pH-dependent decarboxylation) necessitates immediate acidification and freezing (-80°C) .
- Matrix effects : Co-eluting urinary organic acids (e.g., 3-methyladipic acid) require high-resolution MS/MS or ion mobility separation .
- Normalization : Use creatinine-adjusted values to account for urine dilution, though unadjusted data should also be reported for ecological validity .
Q. What is the role of this compound in mitochondrial β-oxidation pathways?
The compound is a putative intermediate in branched-chain fatty acid catabolism. Hypothesized pathways include:
- Leucine metabolism : Conversion of α-ketoisocaproate to acetyl-CoA, producing dimethyladipate as a byproduct .
- Peroxisomal oxidation : Evidence from rodent models suggests peroxisomal β-oxidation defects elevate dimethyladipic acid, implicating ACAA1 enzyme activity .
Research gap: In vitro assays using recombinant enzymes (e.g., acyl-CoA dehydrogenases) are needed to confirm substrate specificity.
Q. How can advanced oxidation processes (AOPs) degrade this compound in environmental samples?
While studies on 2,4-dichlorophenoxyacetic acid (2,4-D) dominate AOP literature, extrapolations suggest:
- Electro-Fenton systems : Use BDD anodes and Fe²⁺/H₂O₂ to generate hydroxyl radicals (•OH), achieving >90% degradation at pH 3 .
- Photocatalysis : TiO₂@MgFe₂O₄ core-shell structures under UV enhance mineralization efficiency (TOC removal: 78%) .
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
2,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(4-7(9)10)3-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
OEEUPULXQBRPEO-UHFFFAOYSA-N |
SMILES |
CC(CC(C)C(=O)O)CC(=O)O |
规范 SMILES |
CC(CC(C)C(=O)O)CC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















